N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
N-ethyl-1-(7H-purin-6-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c1-2-13-9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9,13H,2-6H2,1H3,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJNDPRUTYUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1)C2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine typically involves the reaction of a purine derivative with a piperidine derivative under specific conditions. One common method includes the reductive amination of a purine aldehyde with a piperidine amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(1H-purin-6-yl)piperidin-4-one, while substitution reactions can introduce various alkyl groups to the purine ring .
Scientific Research Applications
Neuropharmacological Applications
Acetylcholinesterase Inhibition
One of the primary applications of N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine is its potential role as an acetylcholinesterase inhibitor. In a study involving derivatives of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amines, several compounds demonstrated moderate inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD) . The research indicated that modifications in the piperidine structure could enhance AChE inhibition, suggesting that derivatives of this compound might be explored further for their therapeutic potential in AD.
CB1 Receptor Antagonism
Recent studies have also highlighted the potential of compounds related to this compound as peripherally restricted CB1 receptor antagonists. These compounds could be beneficial in treating metabolic syndrome, diabetes, liver diseases, and gastrointestinal disorders . The design and synthesis of these compounds focused on optimizing their binding affinity and selectivity towards the hCB1 receptor while minimizing central nervous system (CNS) penetration.
Pharmacological Profiles
The pharmacological profiles of N-ethyl derivatives have been characterized to assess their bioavailability and efficacy. For instance, modifications at the 4-position of the piperidine ring have been shown to influence both potency and selectivity against various targets, including hCB1 and hCB2 receptors . The following table summarizes key pharmacological properties observed in related studies:
| Property | Observation |
|---|---|
| Binding Affinity (hCB1) | Potency varies; some derivatives show Ke values around 20 nM |
| Selectivity (hCB2) | Selectivity >50-fold for certain derivatives |
| ADME Properties | Oral bioavailability noted; further optimization needed |
| CNS Penetration | Designed to limit CNS access through structural modifications |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of N-ethyl derivatives for various therapeutic applications:
Case Study 1: Acetylcholinesterase Inhibition
In a study published in 2013, researchers synthesized a series of purine derivatives incorporating piperidine moieties and evaluated their AChE inhibition capabilities. Four compounds showed over 10% inhibition at a concentration of 100 μM, indicating promising leads for further development against AD .
Case Study 2: CB1 Receptor Antagonists
Research focusing on functionalized purines revealed that specific structural alterations can enhance peripheral selectivity while maintaining potency against hCB1 receptors. This study emphasized the importance of balancing hydrophilicity and lipophilicity to optimize pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can bind to nucleotide-binding sites, potentially inhibiting or modulating the activity of enzymes involved in DNA or RNA synthesis . The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Purine/Pyrimidine Cores
1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-amine
- Structure : Differs in purine substituents (2- and 4-chlorophenyl groups) and lacks the ethyl group on the piperidine nitrogen.
- Properties : Increased molecular weight (~470 g/mol) and lipophilicity due to chlorine substituents, enhancing receptor binding but possibly reducing solubility.
- Application : Studied as a CB1 receptor antagonist, highlighting the role of halogenated aryl groups in receptor affinity .
N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine
- Structure : Pyrimidine core replaces purine; includes methyl and isopropyl groups.
- Properties : Lower molecular weight (248.37 g/mol) and altered electronic properties due to pyrimidine’s reduced aromaticity compared to purine.
- Application : Likely explored in antiviral or kinase inhibition research, leveraging pyrimidine’s prevalence in nucleotide analogs .
1-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine
- Structure : Pyrimidine core with trifluoromethyl and pyrazole substituents.
- Properties : High molecular weight (340.35 g/mol) and enhanced metabolic stability due to the trifluoromethyl group.
- Application: Potential use in targeting enzymes sensitive to fluorine interactions, such as proteases or phosphatases .
Piperidin-4-amine Derivatives with Varied Substituents
N,N-Diethyl-1-(pyridin-3-yl)piperidin-4-amine
- Structure : Diethyl substitution on the amine and pyridine ring instead of purine.
- Properties : Increased basicity from the pyridine nitrogen and diethyl groups, altering solubility and membrane permeability.
- Application : May serve as a ligand for nicotinic acetylcholine receptors or metal coordination complexes .
1-(5-Azanyl-4H-1,2,4-triazol-3-yl)-N-[2-(4-bromophenyl)ethyl]piperidin-4-amine
- Structure : Triazole core with bromophenyl substituents.
Physicochemical and Pharmacokinetic Comparison
| Property | N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-amine | N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine |
|---|---|---|---|
| Molecular Weight | ~246.3 g/mol | ~470 g/mol | 248.37 g/mol |
| logP (Predicted) | ~1.5–2.0 | ~4.5–5.0 (highly lipophilic) | ~2.0–2.5 |
| Key Functional Groups | Purine, ethylamine | Dichlorophenyl-purine | Pyrimidine, isopropyl |
| Potential Applications | Kinase inhibition, antiviral research | CB1 receptor antagonism | Antiviral, kinase inhibition |
Biological Activity
N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.
Synthesis and Structural Characteristics
This compound belongs to a class of compounds that are structurally related to purines and piperidines. The synthesis often involves the modification of purine derivatives through various chemical reactions, including nucleophilic substitutions and cyclizations. The structural integrity of the compound is crucial for its biological activity, particularly in terms of its ability to interact with biological targets such as receptors and enzymes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of purine derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant antiproliferative activity against various cancer cell lines. For instance, some purine derivatives have been shown to inhibit the growth of human lung adenocarcinoma (A549) and cervical carcinoma (HeLa) cells with IC50 values in the micromolar range .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-chloropyrrolo[2,3-d]pyrimidine 5f | CFPAC-1 | 0.79 |
| N-(2-hydroxyethyl)-N-(1H-purin-6-yl) | HeLa | 2.5 |
| N-ethyl derivative | SW620 | 1.5 |
The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed that similar compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Additionally, some studies suggest that these compounds could interfere with DNA replication or repair mechanisms, leading to increased cellular stress and eventual cell death.
Neuropharmacological Effects
Emerging research also points to potential neuropharmacological applications for this compound. Compounds with piperidine and purine moieties have been investigated for their interactions with cannabinoid receptors, which play a role in various neurological processes . The ability to modulate these receptors may offer therapeutic benefits in conditions such as anxiety, depression, and neurodegenerative diseases.
Case Studies
Several case studies have documented the effects of similar purine derivatives in vivo:
- Study on Antitumor Efficacy : In a murine model of pancreatic cancer, administration of a related purine derivative resulted in significant tumor size reduction compared to controls, suggesting that modifications to the purine structure can enhance anticancer activity .
- Neuroprotective Effects : A study investigating the neuroprotective properties of piperidine-containing compounds found that certain derivatives could significantly reduce neuronal apoptosis in models of oxidative stress .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine and its analogs?
- Methodological Answer: Synthesis typically involves alkylation or coupling reactions. For example, alkylation of piperidin-4-amine derivatives with ethyl halides under basic conditions (e.g., K₂CO₃ in acetone or acetonitrile) is a foundational approach . Structural confirmation relies on mass spectrometry (MS) for molecular weight verification (e.g., m/z 198 [M + H]+ in ESI+ mode) and ¹H NMR for stereochemical analysis (e.g., δ 1.30–4.03 ppm for alkyl chain protons) .
Q. How can researchers ensure safe handling of piperidin-4-amine derivatives during experiments?
- Methodological Answer: Use personal protective equipment (PPE) such as P95 respirators (US) or ABEK-P2 masks (EU) to mitigate inhalation risks. Avoid drainage system contamination and employ fume hoods for volatile intermediates. Waste should be segregated and processed by certified disposal services .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer: Reverse-phase HPLC with acetonitrile/water mobile phases (e.g., Newcrom R1 column) is effective for purity analysis. Complementary techniques include UV-Vis spectroscopy (λmax ~255 nm) and LC-MS for identifying byproducts .
Advanced Research Questions
Q. How can kinetic parameters (e.g., rate constants, activation energy) be determined for oxidation reactions involving piperidin-4-amine derivatives?
- Methodological Answer: Spectrophotometric kinetic studies under pseudo-first-order conditions (e.g., alkaline KMnO₄ with Ru(III) catalyst at 303 K) are used. Calculate activation energy (Eₐ) via the Arrhenius equation and ∆G‡ using Eyring plots. For example, ∆H‡ values of ~60 kJ/mol and ∆S‡ of −120 J/K·mol were reported for related compounds .
Q. What computational methods support mechanistic studies of piperidin-4-amine reactivity?
- Methodological Answer: Density functional theory (DFT) optimizes transition states and calculates frontier molecular orbitals (FMOs) to predict electron density distributions. For instance, FMO analysis of oxidative intermediates (e.g., MnO₄(OH)²⁻ complexes) validated proposed reaction pathways in permanganate-mediated oxidations .
Q. How can stereochemical outcomes in multi-step syntheses of piperidin-4-amine derivatives be controlled?
- Methodological Answer: Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., enantioselective alkylation) ensures stereochemical purity. For example, (1R,4R) and (1S,4S) diastereomers were resolved using dibenzyl precursors and confirmed via ¹H NMR coupling constants .
Q. What strategies optimize reaction yields in heterocyclic coupling reactions (e.g., purine-piperidine linkages)?
- Methodological Answer: Phase-transfer catalysts (e.g., cesium carbonate) and elevated temperatures (170°C) enhance coupling efficiency. For instance, 60–85% yields were achieved in spirocyclic pyrazino-pyrrolopyrimidine syntheses by optimizing solvent polarity (e.g., DMSO) and stoichiometric ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
